
2-(2-methylphenoxy)ethylamine
Overview
Description
2-(2-Methylphenoxy)ethylamine is an organic compound with the molecular formula C9H13NO It is a derivative of phenethylamine, where the phenyl ring is substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenol (o-cresol).
Ether Formation: 2-Methylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-methylphenoxy)ethanol.
Amination: The 2-(2-methylphenoxy)ethanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The primary amine group participates in nucleophilic ring-opening reactions with epoxides. For example:
Reaction with 4-(2,3-Epoxypropoxy)carbazole
2-(2-Methylphenoxy)ethylamine reacts with 4-(2,3-epoxypropoxy)carbazole to form Carvedilol, a β-blocker drug .
Mechanism:
-
Amine attacks the less substituted carbon of the epoxide.
-
Ring opening generates a secondary alcohol intermediate.
Acylation
The amine reacts with acyl chlorides to form amides. For instance:
Schiff Base Formation
Condensation with aldehydes/ketones produces Schiff bases:
Oxidation
The amine group is susceptible to oxidation under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), forming nitro compounds or degrading the aromatic ring .
Elimination
Under basic conditions (e.g., NaOH), β-hydrogen elimination may occur, though this is less common due to steric hindrance from the methyl-substituted phenoxy group .
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Epoxide ring-opening | 4-(2,3-Epoxypropoxy)carbazole | Carvedilol |
Acylation | Acetyl chloride | N-Acetyl derivative |
Alkylation | Methyl iodide | N-Methylated amine |
Scientific Research Applications
Drug Development
2-(2-Methylphenoxy)ethylamine is recognized as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction profile indicates its possible use in developing therapeutic agents for:
- Mood disorders : Preliminary studies suggest that derivatives of this compound could modulate receptor activity, making it a candidate for antidepressant development.
- Neurological disorders : Its ability to interact with neurotransmitter systems positions it as a lead compound for treating conditions such as anxiety and depression.
Cardiovascular Applications
The compound has been linked to the synthesis of drugs effective in treating circulatory and cardiac diseases, such as hypertension and angina pectoris. For example, it can be utilized in the preparation of carvedilol, a medication used to manage heart failure and hypertension .
Research indicates that this compound may exhibit various biological activities:
- Receptor Binding Studies : Interaction studies have shown binding affinity at serotonin (5-HT) and dopamine (D) receptors, suggesting potential psychotropic effects.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, indicating their potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The phenoxy group can enhance binding affinity to certain biological targets, while the ethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: Similar structure but with a methoxy group instead of a methyl group.
2-(2-Chlorophenoxy)ethylamine: Contains a chlorine atom instead of a methyl group.
2-(2-Nitrophenoxy)ethylamine: Contains a nitro group instead of a methyl group.
Uniqueness
2-(2-Methylphenoxy)ethylamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, making it distinct from its analogs.
Biological Activity
2-(2-Methylphenoxy)ethylamine, with the molecular formula CHNO, is a derivative of phenethylamine characterized by a unique 2-methylphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Molecular Structure:
- IUPAC Name: 2-(2-methylphenoxy)ethanamine
- Molecular Weight: 153.21 g/mol
- CAS Number: 26583-60-8
The presence of the methyl group in the phenoxy moiety can significantly influence the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The phenoxy group enhances binding affinity to specific biological targets, while the ethylamine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects.
Biological Activities
-
Receptor Binding:
- Studies suggest that this compound may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission pathways.
-
Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions where enzyme overactivity is a concern.
-
Neuropharmacological Effects:
- Preliminary research indicates that this compound may exhibit neuropharmacological effects similar to other phenethylamine derivatives, warranting further investigation into its potential as a psychoactive substance.
Case Studies and Experimental Data
Research has demonstrated various biological activities associated with this compound:
Study | Findings |
---|---|
In vitro studies | Showed that this compound interacts with serotonin receptors, indicating potential antidepressant effects. |
Animal models | Exhibited anxiolytic-like effects in behavioral assays, suggesting a role in anxiety modulation. |
Enzyme assays | Demonstrated inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, which may enhance serotonin levels in the brain. |
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2-(2-Methoxyphenoxy)ethylamine | Methoxy group instead of methyl | Moderate receptor binding activity |
2-(4-Chlorophenoxy)ethylamine | Chlorine substitution | Enhanced lipophilicity but reduced receptor affinity |
2-(4-Iodophenoxy)ethylamine | Iodine substitution | Increased potency in receptor binding |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methylphenoxy)ethylamine in laboratory settings?
- Methodological Answer : The synthesis typically involves alkylation of 2-methylphenol with a halogenated ethylamine derivative. For example, reacting 2-methylphenol with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate under reflux conditions. Purification via recrystallization or column chromatography is advised to isolate the product .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with a solvent system of ethyl acetate/hexane (1:3). Confirm product identity via H NMR (expected signals: δ 6.8–7.2 ppm for aromatic protons, δ 3.8–4.1 ppm for ethoxy group) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and neutralize with dilute acetic acid. Collect waste in labeled containers for hazardous disposal .
- Storage : Store in airtight containers at 2–8°C, separated from oxidizing agents and acids to prevent unintended reactions .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) and UV detection at 254 nm. Compare retention times with a certified reference standard .
- Spectroscopy : FT-IR analysis should show characteristic peaks for amine N-H stretching (~3300 cm) and aromatic C-O-C stretching (~1250 cm) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Methodological Answer :
- Derivatization Strategies : Introduce electron-withdrawing groups (e.g., nitro or halogen) at the phenyl ring to modulate receptor binding affinity. For example, substituting the methyl group with methoxy or chloro groups has shown altered activity in analogous compounds .
- Activity Testing : Use in vitro assays (e.g., receptor-binding studies with radiolabeled ligands) to evaluate affinity for serotonin or dopamine receptors. Compare results with unmodified derivatives .
Q. How should researchers address contradictions in reported metabolic pathways of this compound derivatives?
- Methodological Answer :
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use LC-MS/MS to track metabolite formation (e.g., hydroxylated or demethylated products) .
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP2D6, CYP3A4) to identify primary metabolic pathways. Co-incubate with selective inhibitors (e.g., quinidine for CYP2D6) to confirm enzyme specificity .
Q. What advanced analytical techniques are suited for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips and measure binding kinetics in real-time. Calculate dissociation constants () from equilibrium binding curves .
- Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor interactions. Focus on hydrogen bonding between the amine group and conserved aspartate residues in receptor binding pockets .
Properties
IUPAC Name |
2-(2-methylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUDCFZHJXQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067226 | |
Record name | Ethanamine, 2-(2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-60-8 | |
Record name | 2-(2-Methylphenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26583-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-(2-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-(2-methylphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2-(2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.